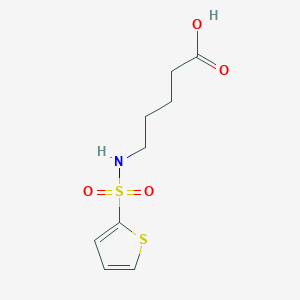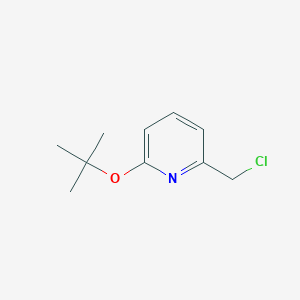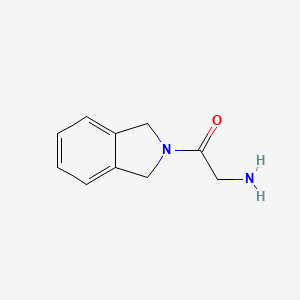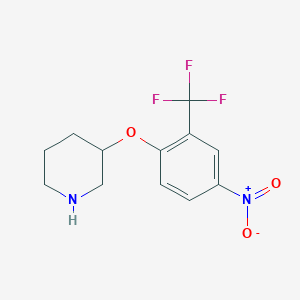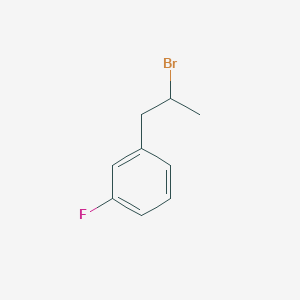
Benzene, 1-(2-bromopropyl)-3-fluoro-
Overview
Description
“Benzene, (2-bromopropyl)-” or “2-Bromo-1-phenylpropane” is a chemical compound with the linear formula C6H5CH2CH(Br)CH3 . It has a molecular weight of 199.09 .
Molecular Structure Analysis
The compound has a molecular structure represented by the SMILES stringCC(Br)Cc1ccccc1 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a refractive index of 1.545 . It has a boiling point of 107-109 °C/16 mmHg and a density of 1.291 g/mL at 25 °C .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Research highlights the utility of halogenated benzene derivatives in organic synthesis, particularly in carbon-fluorine bond formation and regioselective fluorination processes. For instance, the formation of carbon-fluorine bonds via a fluoro complex of ruthenium(II) shows the potential for efficient synthesis of fluorinated organic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Barthazy et al., 1999). Similarly, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives underscores the importance of such reactions in creating highly selective and functionalized molecules (Zhao et al., 2016).
Photodynamics and Fluorescence Studies
The study of photodynamics and fluorescence of halogenated benzenes, including fluorinated compounds, is vital for understanding their electronic properties and potential applications in optoelectronic devices. For example, excited-state distortions in fluorobenzenes have been shown to promote photochemical 4π-electrocyclizations, revealing insights into the mechanisms driving their chemoselectivity and potential in photochemical applications (Li & Lopez, 2022).
Development of Novel Compounds and Materials
Halogenated benzene derivatives are key intermediates in the synthesis of novel compounds with diverse functionalities. The synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes showcases their importance in creating building blocks for further chemical transformations, potentially leading to new materials and catalysts (Reus et al., 2012). Furthermore, the synthesis of compounds like 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one illustrates the structural diversity achievable through halogenation, contributing to the development of compounds with specific optical properties (Jasinski et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-(2-bromopropyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXIZKQLHACRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(2-bromopropyl)-3-fluoro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)
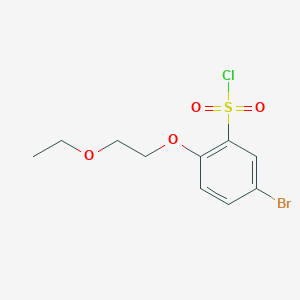
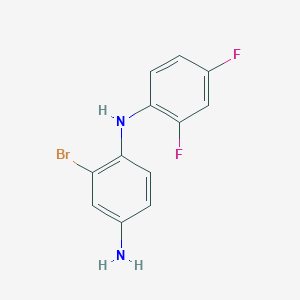
![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)
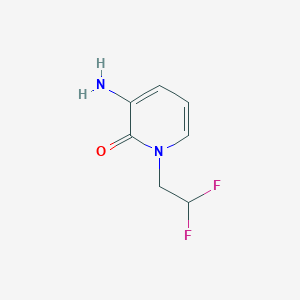
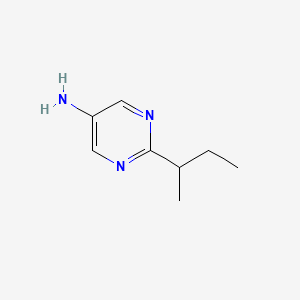
![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)
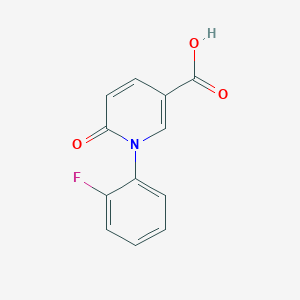
![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)
